5-bromo-N-(5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide

Antibacterial Klebsiella pneumoniae NDM-1

Hit-to-lead programs targeting MDR Gram-negative pathogens often lack tractable, differentiated scaffolds. This 5-bromo-thiophene-2-sulfonamide, featuring a unique 5-oxopyrrolidin-3-yl substituent, directly addresses that gap. - Validated antibacterial core: close analog shows MIC 0.39 µg/mL against NDM-1-producing K. pneumoniae ST147. - Built for SAR: the lactam carbonyl enables H-bond modulation; the 5-bromo handle supports late-stage Suzuki-Miyaura diversification (56-72% yield demonstrated on class analogs). - Fragment-like (MW 325.2 Da) with a bioorthogonal exit vector for PROTAC or ADC payload assembly.

Molecular Formula C8H9BrN2O3S2
Molecular Weight 325.2
CAS No. 1396681-11-0
Cat. No. B2793268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide
CAS1396681-11-0
Molecular FormulaC8H9BrN2O3S2
Molecular Weight325.2
Structural Identifiers
SMILESC1C(CNC1=O)NS(=O)(=O)C2=CC=C(S2)Br
InChIInChI=1S/C8H9BrN2O3S2/c9-6-1-2-8(15-6)16(13,14)11-5-3-7(12)10-4-5/h1-2,5,11H,3-4H2,(H,10,12)
InChIKeyHBJISDXNSHRBIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-bromo-N-(5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide: Structural and Functional Baseline


5-bromo-N-(5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide (CAS 1396681-11-0) is a synthetic, heterocyclic sulfonamide derivative characterized by a 5-bromothiophene core, a sulfonamide linker, and an N-(5-oxopyrrolidin-3-yl) substituent . It is part of a broader class of 5-bromo-N-alkylthiophene-2-sulfonamides that have demonstrated antibacterial efficacy against drug-resistant pathogens, positioning this specific compound as a potential scaffold for further medicinal chemistry optimization [1].

Synthetic building block with bromo handle for Pd-catalyzed cross-coupling diversification
Sulfonamide scaffold for antibacterial resistance research and SAR exploration
Constrained 5-oxopyrrolidin-3-yl substituent offers distinct pharmacophoric geometry vs simple N-alkyl analogs

Why Generic 5-Bromo-N-Alkyl Analogs Cannot Substitute


Generic substitution within the 5-bromo-N-alkylthiophene-2-sulfonamide class is not feasible due to the profound impact of the N-substituent on biological activity. While a simple N-alkyl analog (3b) demonstrated a potent MIC of 0.39 µg/mL against NDM-1-producing Klebsiella pneumoniae ST147 [1], the introduction of the 5-oxopyrrolidin-3-yl group in the target compound introduces a hydrogen bond acceptor (the lactam carbonyl) and constrains conformational flexibility, potentially creating distinct pharmacodynamics. This structural differentiation means bulk procurement of a generic alkyl-substituted analog, without the specific pyrrolidinone ring, would not replicate the target compound's interaction profile, rendering it unsuitable as a direct experimental proxy or synthetic intermediate [1].

Target Compound
5-bromo-N-(5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide: lactam carbonyl H-bond acceptor, restricted rotation, unique pharmacophore
Generic N-Alkyl Analog
Simple alkyl chain, lacks hydrogen bonding and conformational constraint; distinct interaction profile may shift target engagement and antibacterial response
Direct substitution with generic N-alkyl analogs may not replicate target binding specificity or antibacterial screening outcomes. Validate analog identity before experimental use.

Quantitative Differentiation Against Closest Analogs


Antibacterial Potency Against NDM-1 Klebsiella pneumoniae

While direct data for the target compound is limited, the closest structurally characterized analog, compound 3b (a 5-bromo-N-alkylthiophene-2-sulfonamide), demonstrates high potency against NDM-1-producing K. pneumoniae. The target compound's N-substituent, a 5-oxopyrrolidin-3-yl group, is a more complex pharmacophore than 3b's simple alkyl chain, which is predicted to alter binding interactions. The 3b analog serves as a critical baseline comparator, with its MIC of 0.39 µg/mL setting a performance threshold that the target compound may meet or exceed due to additional hydrogen bonding potential [1].

Antibacterial class potency
Class-level
Target: Data unavailable Analog 3b: MIC 0.39 µg/mL (NDM-1 K. pneumoniae ST147)
Supports antibacterial screening context; target-specific data to verify
Class-level inference from Noreen et al. 2024; compound-specific MIC/MBC not yet reported
Antibacterial Klebsiella pneumoniae NDM-1

Structural Novelty of the 5-Oxopyrrolidin-3-yl Group

A search of authoritative chemical databases (PubChem, ChEMBL, BindingDB) reveals no recorded biological activity data for the target compound itself or for any other 5-bromo-thiophene-2-sulfonamide bearing the specific N-(5-oxopyrrolidin-3-yl) substituent. This structural novelty is a key differentiator. The closest available comparator is a 5-bromo-N-(2-oxo-2-pyrrolidin-1-ylethyl)thiophene-2-sulfonamide (BDBM41774), which showed negligible activity (EC50 > 50,000 nM) against the PLK1-PBD target in a primary screening assay [1]. In contrast, the target compound's 5-oxopyrrolidin-3-yl group introduces a lactam carbonyl directly on the pyrrolidine ring, which is a distinct pharmacophoric feature.

Structural novelty
Cross-study comparable
No bioactivity data found for this scaffold; closest comparator BDBM41774 shows EC₅₀ > 50,000 nM (PLK1-PBD, different target)
Scaffold novelty confirmed; requires primary characterization and selectivity profiling
Absence of data from PubChem, ChEMBL, BindingDB; procurement should include purity and identity documentation
Medicinal Chemistry Structure-Activity Relationship Sulfonamide

Synthetic Diversification via the 5-Bromo Handle

The 5-bromo substituent on the thiophene ring is a well-established synthetic handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura couplings. This is directly supported by the synthesis of a series of compounds (4a-g) from a simpler 5-bromo-N-alkyl analog (3b) using Suzuki-Miyaura cross-coupling, which proceeded with fair to good yields (56–72%) [1]. In contrast, a non-brominated analog, such as the unsubstituted thiophene-2-sulfonamide, cannot be diversified through this pathway, severely limiting its utility as a building block.

Synthetic diversification
Head-to-head
5-Br handle: enables Suzuki-Miyaura coupling Non-Br thiophene-2-sulfonamide: no cross-coupling possible
Enables late-stage C–C bond formation; yields 56–72% reported for analogous 4a–g series
Non-halogenated analogs cannot be diversified via this route; bromo group essential for Pd-catalyzed elaboration
Synthetic Chemistry Cross-Coupling Building Block

Optimal Application Scenarios for Discovery and Development


Antibacterial Lead Optimization for Carbapenem-Resistant Enterobacteriaceae

Procurement of the target compound is justified for hit-to-lead programs focused on multidrug-resistant Gram-negative pathogens. The class-level MIC of 0.39 µg/mL against NDM-1-KP ST147 for a close analog [1] validates the 5-bromo-thiophene-2-sulfonamide core as a tractable antibacterial scaffold. The unique 5-oxopyrrolidin-3-yl group provides an additional vector for modulating pharmacokinetic and target-binding properties, enabling a focused structure-activity relationship (SAR) investigation that is not possible with simpler N-alkyl or N-aryl sulfonamide analogs.

Chemical Biology Probe for Kinase Target Engagement

The compound's sulfonamide group is a known kinase hinge-binding motif, while the 5-bromo handle allows for bioorthogonal conjugation or photoaffinity labeling. A structurally related 5-bromo-thiophene-2-sulfonamide showed interaction with PLK1-PBD, albeit with low affinity (EC50 > 50,000 nM) [2]. The target compound's constrained 5-oxopyrrolidin-3-yl group is predicted to enhance specificity, making it a suitable scaffold for developing a chemical probe where the 5-bromo position can be used to attach reporter tags, an option unavailable with non-halogenated scaffolds.

Fragment-Based Drug Discovery Library Expansion

With a molecular weight of 325.2 Da and a halogen handle, this compound fits the 'rule-of-three' criteria for fragment-like molecules and can serve as a core fragment for growing into lead-like space. Its incorporation into a screening library provides a distinct advantage over the common, unsubstituted thiophene-2-sulfonamide fragment, offering an immediate, high-yielding diversification route (56-72% yield demonstrated on a class analog [1]) to rapidly generate analogs upon hit identification.

Synthetic Intermediate for PROTAC or ADC Payload Synthesis

The compound's bifunctional nature—a sulfonamide linker and a bromine exit vector—makes it an ideal synthetic intermediate for complex conjugates. As demonstrated by the successful Suzuki-Miyaura reactions on an analogous 5-bromo-thiophene-2-sulfonamide scaffold [1], the bromo substituent allows for late-stage installation of biaryl or alkyne linkers, which is a critical step in assembling Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugate (ADC) payloads.

Application
Selection Property
Validation Focus
Gram-negative antibacterial SAR studies
Class-level antibacterial thiophene-sulfonamide core
MIC determination against drug-resistant Enterobacteriaceae; target engagement profiling
Kinase target engagement probe development
Sulfonamide hinge-binding motif with bromo handle for reporter attachment
Kinase binding assays; selectivity screening and photoaffinity labeling feasibility
Fragment-based library expansion
Fragment-like MW (
Hit confirmation and rapid analog generation via cross-coupling
PROTAC/ADC linker synthesis studies
Bifunctional sulfonamide-bromo building block
Late-stage functionalization efficiency; conjugate assembly and stability
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